molecular formula C7H5NO4 B090988 2-Hydroxy-6-nitrobenzaldehyde CAS No. 16855-08-6

2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988
CAS No.: 16855-08-6
M. Wt: 167.12 g/mol
InChI Key: RYWYLFSBHZEAJD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is a derivative of benzaldehyde, characterized by the presence of both hydroxyl and nitro functional groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of salicylaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-hydroxy-6-aminobenzaldehyde.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hydroxy-6-nitrobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-nitrobenzaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with the nitro group at the 5-position.

    2-Hydroxy-3-nitrobenzaldehyde: Nitro group at the 3-position.

    2-Hydroxy-4-nitrobenzaldehyde: Nitro group at the 4-position.

Uniqueness: 2-Hydroxy-6-nitrobenzaldehyde is unique due to the specific positioning of the nitro group at the 6-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYLFSBHZEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449552
Record name 2-HYDROXY-6-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16855-08-6
Record name 2-HYDROXY-6-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-ethoxy-5-nitro-4H-1,3-benzodioxine (5.80 g, 25.755 mmol) in ethanol (15 mL) and THF (10 mL) was added 4N HCl in 1, 4-dioxane (20 mL). The mixture was stirred at 60° C. for 6 hrs and 90° C. for 6 hrs. After cooled to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=9/1) to give 2-hydroxy-6-nitrobenzaldehyde as a pale yellow oil (4.450 g, yield; quant.).
Name
4-ethoxy-5-nitro-4H-1,3-benzodioxine
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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